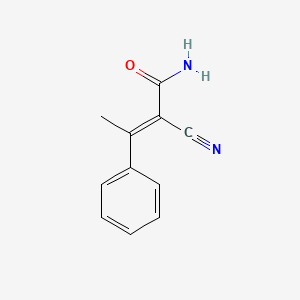

2-Cyano-3-phenylbut-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Cyano-3-phenylbut-2-enamide” is a chemical compound. It is a derivative of cyanoacetamide, which is a type of organic compound known as nitriles . The synthesis of this compound involves the reaction of a phenyl-substituted 2-cyano-N-(phenyl)acetamide in the presence of a base, acetic anhydride, and at least one solvent .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of a phenyl-substituted 2-cyano-N-(phenyl)acetamide in the presence of a base, acetic anhydride, and at least one solvent . The resultant 2-cyano-3-hydroxy-N-(phenyl-derivative)but-2-enamide is then crystallized by acidification .Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using single-crystal X-ray diffraction . The molecules of the compounds display trans configurations with respect to the C=N double bonds .Chemical Reactions Analysis

The chemical reactivity of “this compound” has been studied. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Applications De Recherche Scientifique

Application in Kinase Inhibition

2-Cyano-3-phenylbut-2-enamide derivatives, such as PHI492, PHI493, and PHI495, are recognized as potent inhibitors of Bruton's tyrosine kinase (BTK). These compounds display similar hydrogen-bonding networks and crystal packing, contributing to their inhibitory properties. Notably, the interaction patterns within their crystalline structure and the conjugated pi-system formed by their aromatic ring and amide group ensure molecular planarity and stability, integral to their biological activity (Ghosh et al., 2000).

Role in Chemical Synthesis

This compound serves as a crucial intermediate in the synthesis of various chemical compounds. For instance, it can be generated from 3-chloroprop-2-enylbenzene, carbon monoxide, and titanium–nitrogen complexes using a palladium catalyst. This process, involving transmetalation of the titanium–nitrogen complex to an acylpalladium complex, highlights the compound's utility in complex chemical synthesis procedures (Ueda & Mori, 2004).

Corrosion Inhibition

Recent studies have explored the potential of acrylamide derivatives, including this compound variants, as corrosion inhibitors, particularly for copper in acidic environments. These compounds exhibit substantial corrosion inhibition effects, underlined by electrochemical methods like electrochemical impedance spectroscopy and potentiodynamic polarization. Theoretical and experimental approaches, including density functional theory and Monte Carlo simulations, have been employed to understand their adsorption behavior and efficiency (Abu-Rayyan et al., 2022).

Photoluminescence Properties

Studies have been conducted on this compound derivatives to understand their photoluminescence properties. The different optical properties due to distinct stacking modes in crystals of these compounds indicate their potential application in materials science, especially in light-emitting devices. The relationship between fluorescence switching, stacking mode, and molecular interactions was elucidated through various spectroscopic techniques, offering insights into the design and development of new photoluminescent materials (Song et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

(E)-2-cyano-3-phenylbut-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-8(10(7-12)11(13)14)9-5-3-2-4-6-9/h2-6H,1H3,(H2,13,14)/b10-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCUZMFYXVADHLQ-CSKARUKUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C(=O)N)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(/C#N)\C(=O)N)/C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[3,2-c]pyridine-7-carboxylic acid](/img/structure/B2364307.png)

![4-[[(2-Methoxyacetyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2364313.png)

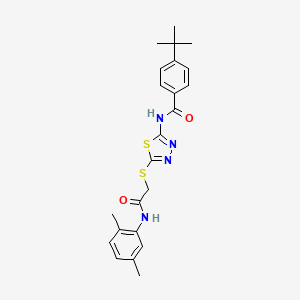

![N-(2-chloro-4-fluorophenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2364315.png)

![(E)-4-(Dimethylamino)-N-[1-(2-methoxy-2-methylpropyl)-4-methylpiperidin-4-yl]but-2-enamide](/img/structure/B2364318.png)

![N-(2-ethoxyphenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2364319.png)

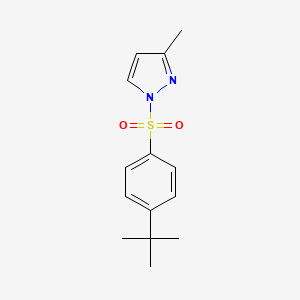

![7-[(4-Fluorophenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2364325.png)

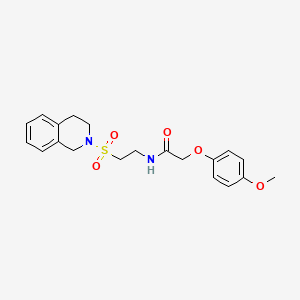

![N-[2-(4-ethoxyphenoxy)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2364329.png)